molecular formula C19H22N4O B3858908 N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-methylphenoxy)pyridin-3-yl]methanamine

N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-methylphenoxy)pyridin-3-yl]methanamine

Cat. No.: B3858908
M. Wt: 322.4 g/mol
InChI Key: BAMQLLOGLHEXHU-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-methylphenoxy)pyridin-3-yl]methanamine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a phenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-methylphenoxy)pyridin-3-yl]methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-methylphenoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-methylphenoxy)pyridin-3-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-methylphenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-methylphenoxy)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-3-23-14-16(12-22-23)11-20-13-17-8-6-10-21-19(17)24-18-9-5-4-7-15(18)2/h4-10,12,14,20H,3,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMQLLOGLHEXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNCC2=C(N=CC=C2)OC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-methylphenoxy)pyridin-3-yl]methanamine

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